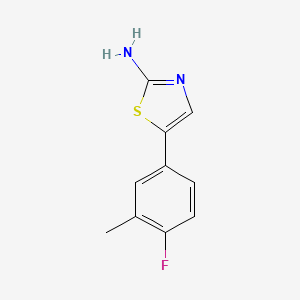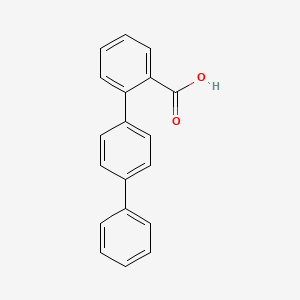
4-Biphenylbenzoic acid
Vue d'ensemble
Description
4-Biphenylbenzoic acid is a useful research compound. Its molecular formula is C19H14O2 and its molecular weight is 274.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Biphenylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Biphenylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biodegradation : Mycobacterium sp. PYR-1 can degrade biphenyl, producing benzoic acid as a major metabolite (Moody et al., 2002).
Cosmetic and Pharmaceutical Applications : Parabens, esters of 4-hydroxybenzoic acid, are used as antimicrobial agents in toiletries, cosmetics, and pharmaceuticals. Their dermal absorption and hydrolysis are significant for evaluating disposition and potential toxicity (Jewell et al., 2007).
Biotechnological Applications : 4-Hydroxybenzoic acid (4-HBA) serves as an intermediate for value-added bioproducts in food, cosmetics, pharmacy, and fungicides. Synthetic biology and metabolic engineering approaches have been used for its biosynthesis (Wang et al., 2018).
Material Science : Biphenylbenzoates have been synthesized and characterized for their mesomorphic properties, useful in material science applications (Sadashiva, 1979).
Optical Properties : (4-Biphenylyl)phenyldibenzofulvene exhibits a crystallization-induced emission enhancement effect, relevant for materials with switchable light emissions (Dong et al., 2007).
Antimicrobial Applications : Derivatives of 4-thiazolidinone prepared from biphenyl-4-carboxylic acid show significant antimicrobial activity against various microorganisms (Deep et al., 2014).
Solid-state Chemistry : Pseudopolymorphs of hydroxybenzoic acid derivatives have been studied, incorporating hydrophobic and hydrophilic groups to influence self-assembly in solid lattices, relevant in polymer synthesis and medicine (Jayaraman et al., 2004).
Bioorthogonal Chemistry : A stable boron-nitrogen heterocycle was formed in neutral aqueous solution, demonstrating potential for bioorthogonal coupling reactions in biological applications (Dilek et al., 2015).
Biotechnological Synthesis : A biotechnological approach for synthesizing 4-hydroxybenzoic acid using phenylphosphate carboxylase enzyme in supercritical CO2 offers an environmentally friendly production method (Dibenedetto et al., 2006).
Analytical Chemistry : Improved chromatography methods for salicylic acid and related compounds, including 4-hydroxybenzoic acid, have been developed for use in pharmaceutical and cosmetic formulations (Goss, 1998).
Propriétés
IUPAC Name |
2-(4-phenylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(21)18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIAIQKTCVOCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylbenzoic acid | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

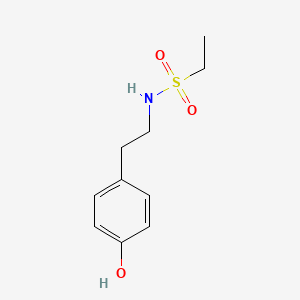
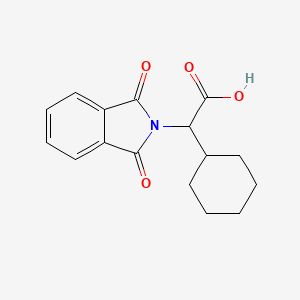






![3-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline](/img/structure/B7860137.png)


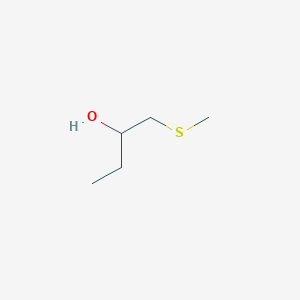
![2-[4-(Propan-2-yloxy)phenyl]benzoic acid](/img/structure/B7860174.png)
